
1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . This compound is characterized by a cyclobutane ring substituted with an amino group and a hydroxyl group, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol involves several steps. One common synthetic route includes the reaction of cyclobutanone with an appropriate amine under reductive amination conditions. This process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride . Industrial production methods may involve bulk custom synthesis and procurement, ensuring high purity and yield .
Chemical Reactions Analysis
1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol can be compared with similar compounds such as 1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol. While both compounds share a cyclobutane ring and similar functional groups, the difference in the alkyl chain length and branching can lead to variations in their chemical reactivity and biological activity .
Similar Compounds
- 1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol
- 1-(1-amino-2-methylbutan-2-yl)cyclopentan-1-ol
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-(1-amino-2-methylbutan-2-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-3-8(2,7-10)9(11)5-4-6-9/h11H,3-7,10H2,1-2H3 |
InChI Key |
JZRWEQYMZOMNJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C1(CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


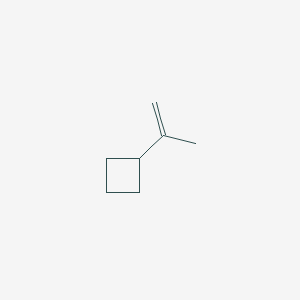
![5-Chloro-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione](/img/structure/B15253279.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid](/img/structure/B15253282.png)

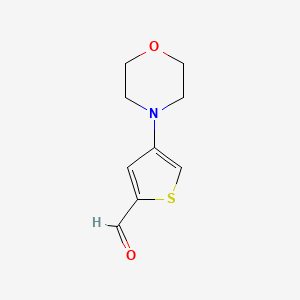
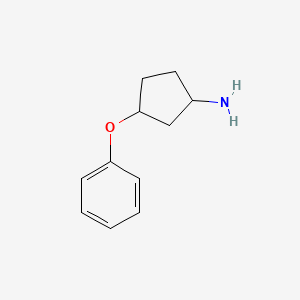
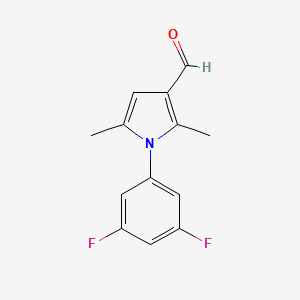
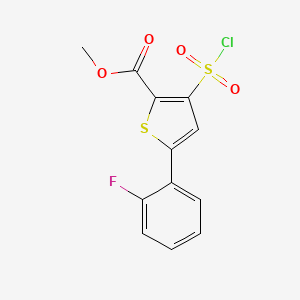
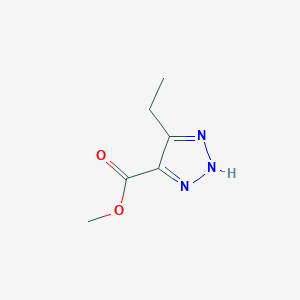
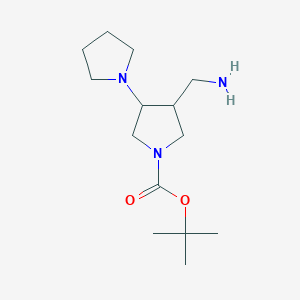

![tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B15253336.png)
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B15253346.png)

